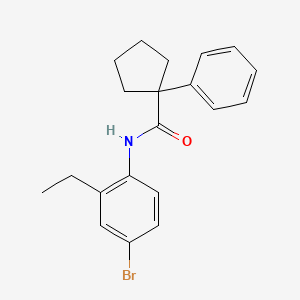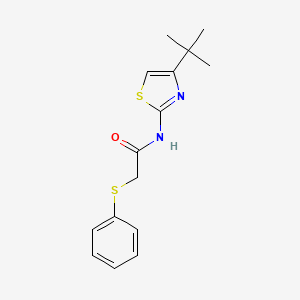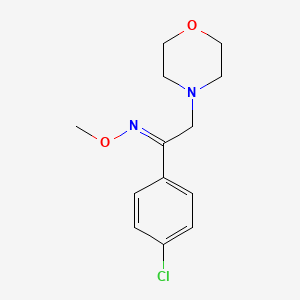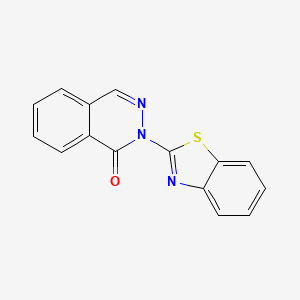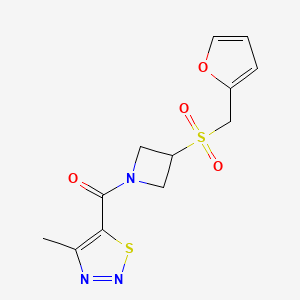![molecular formula C19H18N2O4 B2633481 N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide CAS No. 341966-17-4](/img/structure/B2633481.png)
N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group . It also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The compound’s structure can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical results obtained from Density Functional Theory (DFT) can be compared with experimental results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These include determining its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Applications De Recherche Scientifique
Diversity Oriented Synthesis
Maria A. Vodolazhenko et al. (2012) developed a novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which are structurally related to N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This methodology facilitates the rapid generation of a compound library, showcasing the potential for diversity-oriented synthesis and the production of compounds with potential biological activities (Vodolazhenko et al., 2012).
Novel Heterocyclic Compounds Synthesis
The work by Brett VanVeller et al. (2013) introduces a novel protecting group strategy for benzoxaboroles, involving dimethylamino functionalities similar to those in N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This study highlights the compound's role in facilitating the synthesis and stabilization of sensitive chemical structures, contributing to advancements in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and material science (VanVeller et al., 2013).
Chemical Reactivity and Mechanistic Insights
Research by Jure Bezenšek et al. (2015) explored the reactivity of cyclic enaminones with dimethyl acetylenedicarboxylate, producing compounds that share structural similarities with N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide. This study provides valuable mechanistic insights into the [2+2] cycloaddition and subsequent reactions, shedding light on the potential of these compounds in synthetic chemistry and the design of novel molecular structures (Bezenšek et al., 2015).
Molecular Docking and Bioassay Studies
B. J. Al-Hourani et al. (2016) conducted molecular docking and bioassay studies on a structurally related compound, focusing on its potential as a cyclooxygenase-2 inhibitor. Although this particular study did not find significant inhibition potency, it demonstrates the compound's relevance in pharmacological research and the exploration of its derivatives for potential therapeutic applications (Al-Hourani et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(8E)-8-(dimethylaminomethylidene)-2,5-dioxo-6,7-dihydrochromen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21(2)11-13-8-9-16(22)14-10-15(19(24)25-17(13)14)20-18(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRJIWWSIBOVRV-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)
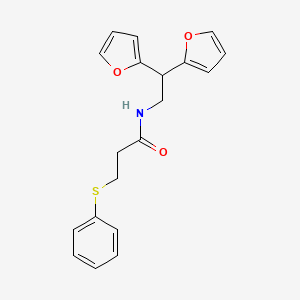
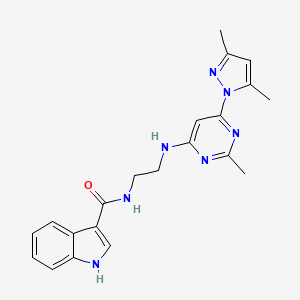
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2633406.png)

